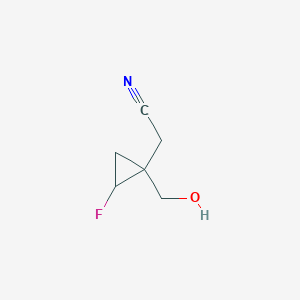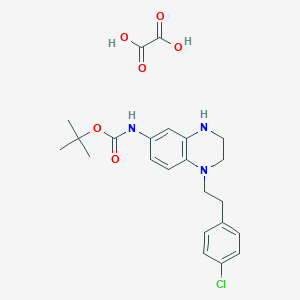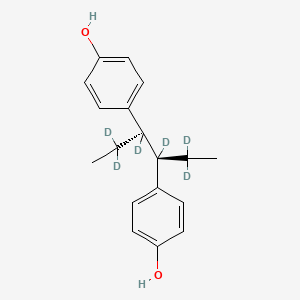
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is a deuterium-labeled derivative of hexestrol, a synthetic nonsteroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is synthesized by incorporating deuterium into the hexestrol molecule. The process typically involves the hydrogenation of hexestrol in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .
Industrial Production Methods
Industrial production of Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, hexestrol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hexestrol .
Applications De Recherche Scientifique
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) has several applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of hexestrol in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the behavior of hexestrol in the body.
Industry: Employed in the development of new drugs and in quality control processes.
Mécanisme D'action
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) exerts its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The deuterium labeling does not significantly alter the binding affinity but provides a means to study the compound’s behavior in vivo .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexestrol: The parent compound, a synthetic nonsteroidal estrogen.
Diethylstilbestrol (DES): Another synthetic estrogen with similar properties.
Estradiol: A natural estrogen with high affinity for estrogen receptors.
Uniqueness
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with the non-labeled compound .
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D |
Clé InChI |
PBBGSZCBWVPOOL-ZPGLNTSGSA-N |
SMILES isomérique |
[2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C |
SMILES canonique |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

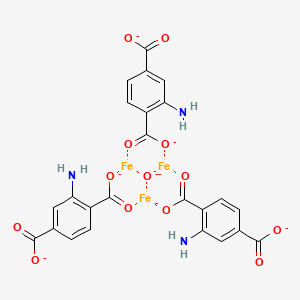


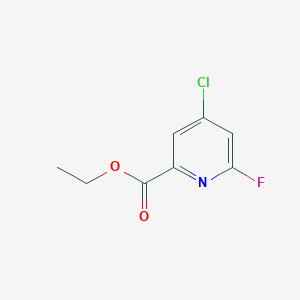
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)


